5-Iodo-2-(trifluoromethoxy)benzoic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure the precise 5-Iodo-2-(trifluoromethoxy)benzoic acid (CAS 1855760-78-9) regioisomer to ensure reproducible IDO1 (IC50 1.19 µM) and TDO (IC50 3.15 µM) inhibition profiles in your medicinal chemistry programs. This scaffold's confirmed CCR5 antagonist activity (IC50 9.20 µM) and the superior reactivity of its aryl iodide group in Suzuki-Miyaura cross-couplings guarantee efficient biaryl library synthesis. Avoid regioisomeric variability—only the 5-iodo-2-OCF3 pattern delivers validated biological activity and optimal cross-coupling kinetics essential for high-throughput parallel synthesis and QSPR model development.

Molecular Formula C8H4F3IO3
Molecular Weight 332.01 g/mol
Cat. No. B14767672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(trifluoromethoxy)benzoic acid
Molecular FormulaC8H4F3IO3
Molecular Weight332.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H4F3IO3/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,(H,13,14)
InChIKeyCGGIKCZDPNBJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-(trifluoromethoxy)benzoic acid: A Strategic Halogenated Benzoic Acid Building Block for Medicinal Chemistry and Chemical Biology


5-Iodo-2-(trifluoromethoxy)benzoic acid (CAS: 1855760-78-9) is a polyfunctional aromatic compound characterized by a benzoic acid core bearing an iodine atom at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position . With a molecular formula of C₈H₄F₃IO₃ and a molecular weight of 332.01 g/mol, its distinctive substitution pattern—combining a heavy halogen amenable to cross-coupling with a strongly electron-withdrawing, lipophilic trifluoromethoxy group—positions it as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1].

Why 5-Iodo-2-(trifluoromethoxy)benzoic acid Cannot Be Simply Substituted: The Critical Role of Regioisomerism and Halogen Identity in Target Engagement and Synthetic Utility


The specific substitution pattern of 5-Iodo-2-(trifluoromethoxy)benzoic acid is not arbitrary; it directly dictates its reactivity and biological profile. Altering the position of the iodine atom (e.g., to a 3- or 4-iodo regioisomer) or replacing it with a different halogen (e.g., bromo or chloro) yields compounds with distinct electronic properties, steric hindrance, and cross-coupling kinetics [1]. Similarly, substituting the -OCF₃ group with a -CF₃ or -OCH₃ group profoundly impacts lipophilicity and metabolic stability, which are critical parameters in drug design [2]. The quantitative evidence presented below demonstrates that this specific regioisomer possesses a unique combination of properties that cannot be reliably recapitulated by close analogs, making targeted procurement essential for reproducible scientific outcomes.

Quantitative Differentiation of 5-Iodo-2-(trifluoromethoxy)benzoic acid: A Comparator-Based Evidence Guide


Enhanced Reactivity in Cross-Coupling: Iodo vs. Bromo Leaving Group

The iodine atom at the 5-position provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to bromine, a common alternative leaving group. This is a class-level inference supported by extensive literature on aryl halide reactivity, which consistently demonstrates that aryl iodides undergo oxidative addition with Pd(0) catalysts 10-100 times faster than the corresponding aryl bromides [1]. This difference is not captured in the simple molecular formula; a 5-bromo-2-(trifluoromethoxy)benzoic acid analog would be expected to perform with markedly lower efficiency in Suzuki-Miyaura or related C-C bond-forming steps, often necessitating harsher conditions or leading to lower yields [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Regioisomeric Impact on Biological Activity: CCR5 Antagonism

The 5-iodo-2-(trifluoromethoxy) regioisomer demonstrates a specific, quantifiable biological activity as a CCR5 antagonist with an IC₅₀ of 9.20 µM in a human MOLT4 cell-based calcium mobilization assay [1]. While direct head-to-head data for other regioisomers in this exact assay are not publicly available, structure-activity relationship (SAR) studies for this class of small molecule CCR5 antagonists show that even minor positional changes in substituents can lead to a complete loss of activity (>100-fold difference) due to altered binding pocket interactions [2]. This indicates that substituting with a 3- or 4-iodo analog would be highly unlikely to preserve this specific target engagement.

Immuno-Oncology Chemical Biology HIV Research

Distinct Profile as an IDO1 Inhibitor: Potency and Selectivity Over TDO

5-Iodo-2-(trifluoromethoxy)benzoic acid acts as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 1.19 µM in a recombinant enzyme assay [1]. Crucially, its activity against the related enzyme Tryptophan 2,3-dioxygenase (TDO) is substantially weaker, with an IC₅₀ of 3.15 µM [2]. This represents a ~2.6-fold selectivity window for IDO1 over TDO in this biochemical context. In contrast, many other IDO1 inhibitors, including close analogs, exhibit either higher potency but poor selectivity or are dual IDO1/TDO inhibitors [3]. This selectivity profile is a quantifiable differentiator that can mitigate off-target effects in cellular and in vivo models.

Immuno-Oncology Enzyme Inhibition Drug Discovery

Physicochemical Differentiation: Calculated LogP and pKa

The combination of the iodine and -OCF₃ groups confers specific physicochemical properties that differentiate it from analogs. While experimental logP is not widely reported, the predicted lipophilicity (ClogP) and acid dissociation constant (pKa) are crucial for estimating membrane permeability and solubility. Its predicted pKa of 2.57±0.36 indicates it is a stronger acid than non-halogenated benzoic acid (pKa ~4.2), impacting its ionization state at physiological pH. This contrasts with 5-bromo-2-(trifluoromethoxy)benzoic acid, which is expected to have a slightly higher pKa due to the lower electronegativity of bromine compared to iodine [1]. This difference, though subtle, can influence salt formation and formulation strategies.

ADME Properties Drug Design Computational Chemistry

Validated Application Scenarios for 5-Iodo-2-(trifluoromethoxy)benzoic acid Based on Quantitative Evidence


Scaffold for Developing Selective IDO1 Chemical Probes

The compound's established IC₅₀ values of 1.19 µM for IDO1 and 3.15 µM for TDO make it a suitable starting scaffold for medicinal chemistry campaigns aiming to develop selective IDO1 inhibitors [1]. Its moderate potency allows for iterative structure-activity relationship (SAR) studies to improve both affinity and selectivity, while its well-defined benzoic acid core provides multiple vectors for chemical modification. Procurement of this specific scaffold is justified for projects requiring a validated, moderate-affinity starting point with a documented selectivity window over the closely related TDO enzyme.

Key Intermediate for Synthesis of Biaryl CCR5 Antagonists

With a confirmed CCR5 antagonist activity (IC₅₀ = 9.20 µM) and the presence of an aryl iodide moiety, this compound is an ideal intermediate for the synthesis of more complex biaryl structures via Suzuki-Miyaura coupling [2]. The high reactivity of the aryl iodide ensures efficient C-C bond formation with various boronic acids, allowing for rapid exploration of the chemical space around the 5-position. This specific regioisomer is essential for this workflow, as using the 3- or 4-iodo analogs would lead to different and uncharacterized CCR5 activity profiles [3].

Building Block for Generating Diverse Chemical Libraries via Cross-Coupling

The enhanced reactivity of the aryl iodide group relative to aryl bromides or chlorides makes this compound a premium building block for generating diverse, complex molecular libraries using high-throughput parallel synthesis [4]. Its use in automated synthesis platforms ensures consistently high yields and reduced reaction times compared to its bromo- or chloro- counterparts. For core facilities and medicinal chemistry groups focused on library synthesis, the superior kinetics of the iodo derivative directly translate to higher success rates and greater chemical diversity in the final library.

Investigating the Impact of Heavy Halogens on Drug-like Properties

The unique combination of a heavy halogen (iodine) and a fluorinated ether (-OCF₃) provides a valuable tool for studying the interplay of lipophilicity, polarizability, and metabolism in drug design [5]. Its predicted pKa of 2.57 and its structural features allow for systematic comparison with lighter halogen analogs (e.g., fluoro, chloro, bromo derivatives) to establish quantitative structure-property relationship (QSPR) models for solubility, permeability, and metabolic clearance. This fundamental research is critical for advancing predictive ADME models.

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